Cyclohex-4-ene-1,3-dimethanol, 5-phenyl-
Overview
Description
Cyclohex-4-ene-1,3-dimethanol, 5-phenyl- is an organic compound characterized by a cyclohexene ring substituted with two hydroxymethyl groups and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclohex-4-ene-1,3-dimethanol, 5-phenyl- typically involves the Diels-Alder reaction, where a diene and a dienophile react to form the cyclohexene ring. For instance, 1,3-butadiene can react with maleic anhydride to form a cyclohexene derivative, which can then be further functionalized to introduce the hydroxymethyl and phenyl groups .
Industrial Production Methods:
Types of Reactions:
Oxidation: Cyclohex-4-ene-1,3-dimethanol, 5-phenyl- can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.
Substitution: The hydroxymethyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Acid chlorides or alkyl halides in the presence of a base.
Major Products:
Oxidation: Cyclohex-4-ene-1,3-dicarboxylic acid.
Reduction: Cyclohexane-1,3-dimethanol, 5-phenyl-.
Substitution: Various esters or ethers depending on the substituents used.
Scientific Research Applications
Cyclohex-4-ene-1,3-dimethanol, 5-phenyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Mechanism of Action
The mechanism of action of Cyclohex-4-ene-1,3-dimethanol, 5-phenyl- involves its interaction with various molecular targets, depending on the specific application. For example, in catalytic reactions, it may act as a ligand, coordinating with metal centers to facilitate the reaction. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways .
Comparison with Similar Compounds
Cyclohex-4-ene-1,2-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of hydroxymethyl groups.
Cyclohex-4-ene-1,1-dimethanol: Lacks the phenyl group, making it less sterically hindered.
Cyclohexane-1,3-dimethanol, 5-phenyl-: Saturated version of the compound, with a cyclohexane ring instead of a cyclohexene ring.
Uniqueness: Cyclohex-4-ene-1,3-dimethanol, 5-phenyl- is unique due to the presence of both hydroxymethyl and phenyl groups on a cyclohexene ring, which imparts distinct reactivity and potential for diverse applications .
Properties
IUPAC Name |
[5-(hydroxymethyl)-3-phenylcyclohex-3-en-1-yl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c15-9-11-6-12(10-16)8-14(7-11)13-4-2-1-3-5-13/h1-5,7,11-12,15-16H,6,8-10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUBSTPQBMRWIND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=CC1CO)C2=CC=CC=C2)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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